molecular formula C27H46O B083279 Cholest-8(14)-en-3-ol, (3beta)- CAS No. 15147-62-3

Cholest-8(14)-en-3-ol, (3beta)-

Cat. No. B083279
CAS RN: 15147-62-3
M. Wt: 386.7 g/mol
InChI Key: ONYPIMNXSARKFQ-GKKOJONXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholest-8(14)-en-3-ol, (3beta)-, also known as cholesterol, is a type of sterol that is found in animal cells. It plays an important role in the structure and function of cell membranes, and is also a precursor to various hormones and vitamin D. Cholesterol is synthesized in the liver and is obtained through diet.

Mechanism Of Action

Cholesterol plays an important role in the structure and function of cell membranes. It helps to maintain the fluidity and permeability of the membrane, and also plays a role in the transport of molecules across the membrane. Cholesterol is also a precursor to various hormones, such as testosterone and estrogen, and vitamin D.

Biochemical And Physiological Effects

Cholesterol has both beneficial and harmful effects on the body. It helps to maintain the structure and function of cell membranes, and is a precursor to various hormones and vitamin D. However, high levels of Cholest-8(14)-en-3-ol, (3beta)- in the blood can lead to the formation of plaques in the arteries, which can cause blockages and lead to heart attacks and strokes.

Advantages And Limitations For Lab Experiments

Cholesterol is a widely studied molecule in the field of biochemistry and cell biology. Its role in the structure and function of cell membranes makes it an important molecule to study. However, there are limitations to studying Cholest-8(14)-en-3-ol, (3beta)- in the lab. For example, it is difficult to study the effects of Cholest-8(14)-en-3-ol, (3beta)- on the body in vivo, as it is a complex molecule that interacts with many other molecules in the body.

Future Directions

There are many areas of future research in the field of Cholest-8(14)-en-3-ol, (3beta)-. One area of research is focused on developing drugs that can lower Cholest-8(14)-en-3-ol, (3beta)- levels in the blood and reduce the risk of cardiovascular disease. Other areas of research include understanding the role of Cholest-8(14)-en-3-ol, (3beta)- in the development of cancer and Alzheimer's disease, and developing new methods for studying Cholest-8(14)-en-3-ol, (3beta)- in the lab.

Synthesis Methods

Cholesterol is synthesized in the liver from acetyl-CoA through a series of enzymatic reactions. The first step involves the formation of mevalonate, which is then converted to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These two molecules are combined to form geranyl pyrophosphate (GPP), which is then converted to squalene. Squalene is then converted to Cholest-8(14)-en-3-ol, (3beta)- through a series of enzymatic reactions.

Scientific Research Applications

Cholesterol research has been focused on understanding its role in the development of cardiovascular diseases, such as atherosclerosis. Studies have shown that high levels of Cholest-8(14)-en-3-ol, (3beta)- in the blood can lead to the formation of plaques in the arteries, which can cause blockages and lead to heart attacks and strokes. Other research has focused on the role of Cholest-8(14)-en-3-ol, (3beta)- in the development of cancer, Alzheimer's disease, and other conditions.

properties

CAS RN

15147-62-3

Product Name

Cholest-8(14)-en-3-ol, (3beta)-

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(3S,9R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23,25,28H,6-17H2,1-5H3/t19-,20?,21+,23-,25+,26+,27-/m1/s1

InChI Key

ONYPIMNXSARKFQ-GKKOJONXSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2=C3CCC4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O

SMILES

CC(C)CCCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)O

Canonical SMILES

CC(C)CCCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)O

synonyms

Cholest-8(14)-en-3β-ol

Origin of Product

United States

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